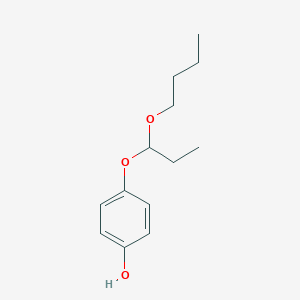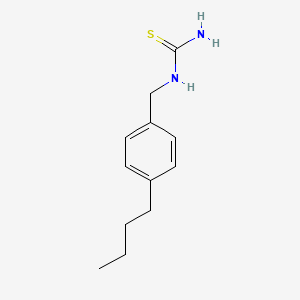
(4-Butylphenyl)methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylphenyl)methylthiourea is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiourea group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butylphenyl)methylthiourea typically involves the reaction of 4-butylphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, usually in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 4-butylphenyl isothiocyanate, followed by its reaction with methylamine. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Butylphenyl)methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles, depending on the desired substitution product; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Varied products depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4-Butylphenyl)methylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of (4-Butylphenyl)methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function. In the context of its biological activities, the compound may inhibit enzymes or disrupt cellular processes by binding to key proteins or nucleic acids.
Comparación Con Compuestos Similares
- (4-tert-Butylphenyl)methylthiourea
- (4-sec-Butylphenyl)methylthiourea
- (4-isobutylphenyl)methylthiourea
Comparison: (4-Butylphenyl)methylthiourea is unique due to its specific butyl group attached to the phenyl ring. This structural feature can influence its reactivity and interactions compared to other similar compounds. For instance, the tert-butyl and sec-butyl derivatives may exhibit different steric and electronic effects, leading to variations in their chemical behavior and biological activities.
Propiedades
Número CAS |
832099-22-6 |
|---|---|
Fórmula molecular |
C12H18N2S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
(4-butylphenyl)methylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-4-10-5-7-11(8-6-10)9-14-12(13)15/h5-8H,2-4,9H2,1H3,(H3,13,14,15) |
Clave InChI |
RQFIEYITEYTCNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


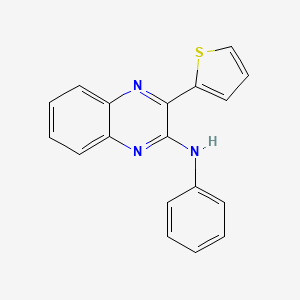
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
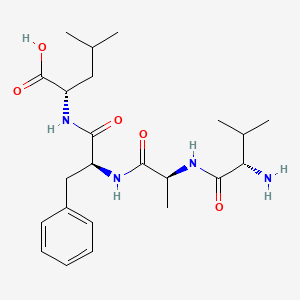
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)

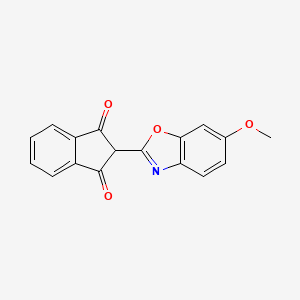
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)


